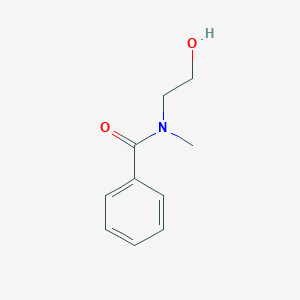

N-(2-hydroxyethyl)-N-methylbenzamide

CAS No.: 57440-15-0

Cat. No.: VC14427808

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57440-15-0 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-N-methylbenzamide |

| Standard InChI | InChI=1S/C10H13NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 |

| Standard InChI Key | NRERZMANNBLBLG-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCO)C(=O)C1=CC=CC=C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(2-Hydroxyethyl)-N-methylbenzamide consists of a benzamide backbone (a benzene ring bonded to a carboxamide group) modified by two substituents:

-

A methyl group (-CH₃) attached to the nitrogen atom.

-

A 2-hydroxyethyl group (-CH₂CH₂OH) also bonded to the nitrogen.

The presence of both hydrophobic (aromatic ring, methyl) and hydrophilic (hydroxyethyl) groups confers amphiphilic properties, influencing solubility and reactivity .

Comparative Analysis with 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide

The derivative 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (CAS 24833-47-4) adds a benzoyl moiety (-C₆H₅CO-) at the ortho position of the benzene ring. This modification enhances molecular weight and introduces additional π-π stacking potential, altering its biological and chemical behavior .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Synthetic Routes

The parent compound N-(2-hydroxyethyl)-N-methylbenzamide can be synthesized via:

-

Acylation of N-Methylethanolamine:

Reacting benzoyl chloride with N-methylethanolamine in the presence of a base (e.g., triethylamine):This method yields moderate to high purity under anhydrous conditions.

-

Modification of Benzamide Derivatives:

Introducing hydroxyethyl and methyl groups via nucleophilic substitution or reductive amination .

Industrial-Scale Production

For the benzoyl derivative (CAS 24833-47-4), industrial methods prioritize:

-

Continuous Flow Reactors: Ensure consistent temperature and mixing, reducing side reactions.

-

Automated Purification Systems: Chromatography or recrystallization to achieve >97% purity .

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The hydroxyethyl group may oxidize to a carboxylic acid under strong oxidants (e.g., KMnO₄), forming N-methyl-N-(carboxyethyl)benzamide.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, though this is less common due to steric hindrance.

Nucleophilic Substitution

The hydroxyethyl group’s -OH can participate in esterification or etherification reactions, enabling conjugation with other molecules (e.g., prodrug formulations) .

Biological and Pharmaceutical Applications

Environmental and Regulatory Considerations

Environmental Persistence

-

Biodegradation: The hydroxyethyl group enhances aqueous solubility, promoting microbial breakdown compared to fully aromatic analogs .

-

Ecotoxicity: Low vapor pressure (7.21×10⁻¹² mmHg at 25°C) minimizes atmospheric release, but aquatic toxicity data remain limited .

Regulatory Status

-

Research Use Only: Classified for laboratory use under technical supervision, with disposal via approved waste facilities .

Future Directions and Research Gaps

-

Structure-Activity Relationships: Systematic studies comparing N-(2-hydroxyethyl)-N-methylbenzamide with its benzoyl derivative could clarify the role of aromatic substituents in bioactivity.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

-

Toxicological Profiling: Long-term exposure studies to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume